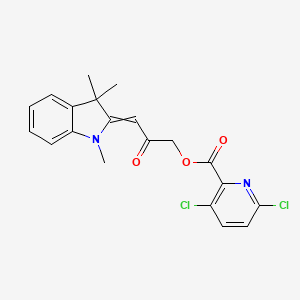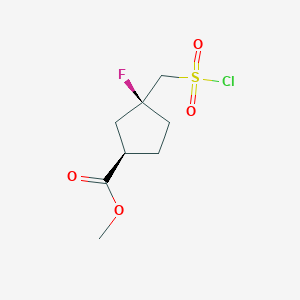
Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate is a useful research compound. Its molecular formula is C8H12ClFO4S and its molecular weight is 258.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonium Ions in Chemical Reactions
- Stable Carbonium Ions: Research by Olah et al. (1967) explored stable carbonium ions, including 1-methylcyclopentyl cation, formed through various reactions. This study is significant for understanding the behavior and applications of related cyclopentane structures in scientific research (Olah, Bollinger, Cupas, & Lukas, 1967).
Organotin(IV) Complexes in Cancer Research
- Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes: Basu Baul et al. (2009) investigated organotin(IV) complexes, demonstrating significant cytotoxicity against human tumor cell lines. The study provides insights into the potential medical applications of similar organotin compounds (Basu Baul, Basu, Vos, & Linden, 2009).
Spin States in Iron Complexes
- Effect of N-Methylation on Iron(III) Spin State: Berry et al. (2006) focused on how N-methylation affects the spin state of iron(III) in fluoro complexes. This study is relevant for understanding molecular interactions in similar fluorinated compounds (Berry et al., 2006).
Fluorinated Adamantane Derivatives
- Synthesis of Optically Active Fluoroadamantane Derivative: Aoyama and Hara (2013) synthesized an enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate. This research provides a foundation for the synthesis and application of similar fluorinated derivatives (Aoyama & Hara, 2013).
Solvolytic Elimination Reactions
- Mechanisms of Solvolytic Elimination Reactions: Meng and Thibblin (1999) investigated the solvolysis of cyclopentane derivatives, providing insights into reaction mechanisms relevant to similar chemical structures (Meng & Thibblin, 1999).
Synthesis of Fluorinated Compounds
Synthesis of 3-Fluoro-1-Aminoadamantane
Anderson, Burks, and Harruna (1988) described a three-step reaction sequence for synthesizing 3-fluoro-1-aminoadamantane, a process applicable to the synthesis of related fluorinated compounds (Anderson, Burks, & Harruna, 1988).
Synthesis of 4-Substituted Carbocyclic Nucleoside Analogues
Wachtmeister et al. (1999) developed carbocyclic guanosine analogues with fluorine substituents, highlighting the application of fluorine in pharmaceutical research (Wachtmeister, Mühlman, Classon, & Samuelsson, 1999).
Synthesis of Non-Ester Pyrethroids with Fluorine
Uneme and Okada (1992) prepared non-ester pyrethroids with a 1-fluoro-1-methylethyl group, demonstrating the versatility of fluorine in chemical synthesis (Uneme & Okada, 1992).
Betaine as an Acid Captor in Carboxamide Synthesis
Mukaiyama, Aikawa, and Kobayashi (1976) utilized 1-methyl-2-fluoropyridinium salt in the synthesis of carboxamides, an approach that can be relevant for similar fluorinated compounds (Mukaiyama, Aikawa, & Kobayashi, 1976).
Properties
IUPAC Name |
methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClFO4S/c1-14-7(11)6-2-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3/t6-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJWCJYNBQRYAK-SVRRBLITSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)(CS(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@](C1)(CS(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)
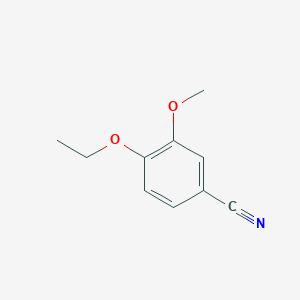
![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)
![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2834868.png)

![9-benzyl-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2834870.png)
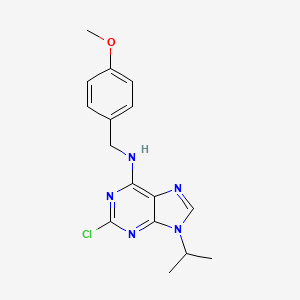
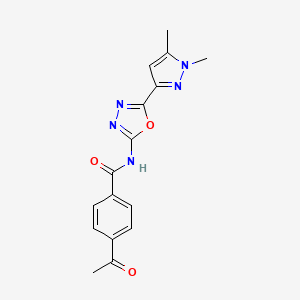
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2834875.png)

